2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the triazolo-pyrimidine family, known for their diverse biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN6O2, with a molecular weight of approximately 372.4 g/mol. It features a triazolo-pyrimidine core that is crucial for its biological activity. The presence of the fluorophenyl group and tetrahydrofuran moiety contributes to its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C19H20FN6O2 |
Molecular Weight | 372.4 g/mol |
CAS Number | 893935-30-3 |
Structure | Chemical Structure |
Anticancer Properties
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival. The mechanism often involves targeting specific kinases or other proteins essential for cancer cell growth.
A study highlighted that triazoloquinazolinone derivatives demonstrated potent inhibitory activity against Polo-like Kinase 1 (Plk1), a critical regulator in cell cycle progression. The IC50 values ranged from low micromolar concentrations, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
Triazolo-pyrimidines have also been investigated for their antimicrobial properties. Compounds structurally related to the target compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a recent review summarized the antimicrobial activities of various triazole derivatives, noting minimum inhibitory concentrations (MIC) as low as 1 μg/mL against resistant strains like MRSA .
The biological activity of this compound likely involves interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes involved in signaling pathways that regulate cell growth and apoptosis.
- Receptor Modulation : It could interact with receptors on cell surfaces, influencing cellular responses to external signals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the triazolo-pyrimidine core or substituents like the fluorophenyl group can significantly impact biological activity.
Key Findings from SAR Studies:
- Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins.
- Substituent Variability : Altering substituents on the pyrimidine ring can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
Propriétés
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c18-11-3-1-4-12(7-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-5-2-6-27-13/h1,3-4,7,10,13H,2,5-6,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMMNRUBNXUARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.